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Molecular Profile and Mechanism of Action

TAK-901 is a small molecule with the chemical formula C28H32N403S and a molecular weight of 504.64

g/mol [1]. Its core structure is based on an azacarbeline scaffold, which functions as the kinase hinge-binder

[2].

The compound is a tight-binding, time-dependent inhibitor that shows slow dissociation from its target,
particularly from the Aurora B-INCENP complex, with a dissociation half-life of 920 minutes and an affinity

constant of 0.02 nM [1].

Primary Kinase Inhibition Profile [1] [3] [4]

Target ICs0 (NM) Cellular Activity
Aurora B 15-17 Potent (Primary Target)
Aurora A 21 Potent

FLT3 Information Missing Potent in cells

FGFR2 Information Missing Potent in cells
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Target ICs0 (NM) Cellular Activity

c-Src 1.3 nM (Biochem.) 20-fold weaker in cells
JAK3 1.2 nM (Biochem.) Submicromolar in pathway
CLK2 <2.0 nM (Biochem.) Information Missing

The primary cellular effect of TAK-901 is the suppression of Aurora B activity, measured by the inhibition
of histone H3 phosphorylation (ECso of 0.16 pM in PC3 cells) [3]. This disruption leads to failed cytokinesis
and the induction of polyploidy, ultimately inhibiting cell proliferation in a broad range of human cancer cell

lines with ICso values typically between 40 and 500 nM [1] [2].

Key Experimental Findings and Protocols

The biological characterization of TAK-901 involved a suite of standardized assays to establish its potency

and mechanism of action.

In Vitro Biochemical and Cellular Assays

1. Kinase Activity Assays

e Objective: To determine the half-maximal inhibitory concentration (ICso) against Aurora A and B
kinases [3].
e Protocol:
o Enzyme Systems: Aurora A/TPX2 (2 nM) and Aurora B/INCENP (0.8 nM) complexes.
o Reaction Conditions: Aurora A is assayed with 100 nM FL-Kemptide peptide and 1 mM ATP.
Aurora B is assayed with 100 nM fluorescently-labeled PKAtide and 10 uM ATP.
o Detection Method: The reaction product is quantified using IMAP detection reagents.
o Key Finding: The slow dissociation rate of TAK-901 from Aurora B is measured by pre-
incubating the enzyme and inhibitor for 1 hour before initiating the reaction with a high
concentration of ATP (150 pM) [3].

2. Cell Proliferation Assays
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¢ Objective: To evaluate the anti-proliferative effects of TAK-901 across various human cancer cell
lines [1] [3].
¢ Protocol:
o Cell Lines: A panel of cancer cell lines (e.g., A2780, PC3, HL60) and immortalized fibroblasts
(IMR-90).
o Procedure: Cells are plated in 96-well plates and incubated with serial dilutions of TAK-901 for
72 hours.
o Viability Readout: Proliferation is measured by ELISA analysis of BrdUrd incorporation into
DNA. Alternatively, metabolic activity can be assessed using the MTS assay for confluent, non-
dividing cells [3].
o Key Finding: TAK-901 inhibits proliferation in a wide range of cancer cell lines. Its activity can
be attenuated by the P-glycoprotein (PgP) drug efflux pump [3].

In Vivo Efficacy and Pharmacokinetic Studies

1. Xenograft Model Studies

¢ Objective: To assess the antitumor efficacy of TAK-901 in vivo [1] [2] [3].
¢ Protocol:

o Models: Rodent xenograft models using human tumor cells (e.g., ovarian cancer A2780,
leukemia MV4-11).

o Dosing: Animals receive TAK-901 intravenously, typically on an intermittent schedule (e.qg.,
twice daily for 2 consecutive days per week).

o Endpoint Monitoring: Tumor volume is tracked over time. For biomarker analysis, plasma and
tumor tissues are collected at various time points post-dose to measure drug levels and
pharmacodynamic effects like histone H3 phosphorylation [1].

o Key Finding: TAK-901 exhibits potent activity against multiple human solid tumor and leukemia
models, achieving complete regression in the A2780 ovarian cancer model. Its efficacy
correlates with the retention of the drug in tumor tissue and the suppression of the histone H3
phosphorylation biomarker [2].

Research Applications and Emerging Insights

TAK-901 has been utilized as a tool compound to explore Aurora kinase biology and therapeutic strategies

beyond its primary anticancer activity.
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e Synergistic Lethality with BCL-xL Inhibition: A synthetic lethal siRNA screen identified that
depletion or chemical inhibition of BCL-xL synergizes with TAK-901. The mechanism involves TAK-
901 inducing the activation of the pro-apoptotic protein BAX. This finding suggests a potential
combination therapy strategy using Aurora B and BCL-xL inhibitors [5].

o Efficacy in Glioblastoma and Metabolic Reprogramming: A 2022 study demonstrated that TAK-
901 reduces cell viability, self-renewal, and invasion in glioblastoma (GBM) cells and patient-derived
glioma stem cells (GSCs). RNA-seq analysis revealed that TAK-901 downregulates fatty acid
metabolism and cholesterol homeostasis pathways by suppressing the expression and activation of
the master lipid regulator SREBP1. Overexpression of SREBP1 alleviated TAK-901's effects,
indicating that its anti-GBM activity is mediated, at least in part, by suppressing SREBP1-driven lipid

metabolism [6].
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TAK-901 inhibits Aurora B and SREBP1, and synergizes with BCL-xL inhibition to induce apoptosis.

Clinical Trial Status

TAK-901 advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics. The

available information indicates that these trials have been completed.
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e NCTO00807677: A Phase | study in patients with various hematologic malignancies (leukemias,
lymphomas, multiple myeloma) [1].
e NCT00935844: A Phase | study in patients with advanced solid tumors or lymphoma [1].

No results from these trials are provided in the search results, and the drug remains an investigational

compound that has not received FDA approval.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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